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Compound of Interest

Compound Name: 9-Decenoic acid

Cat. No.: B081187 Get Quote

Introduction

9-Decenoic acid (CAS No. 14436-32-9), a monounsaturated fatty acid, plays a role in various

biological processes and is a subject of interest in chemical and pharmaceutical research.

Accurate characterization of this compound is crucial for its application in drug development

and scientific studies. This technical guide provides an in-depth overview of the spectroscopic

data for 9-decenoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid

researchers, scientists, and drug development professionals in the identification and analysis of

this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for 9-decenoic
acid, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an

internal standard.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 9-decenoic acid exhibits characteristic signals corresponding to the

protons in its aliphatic chain, the vinyl group, and the carboxylic acid.

Table 1: ¹H NMR Chemical Shift Data for 9-Decenoic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (broad) 1H -COOH

5.75 - 5.85 Multiplet 1H CH₂=CH-

4.90 - 5.05 Multiplet 2H CH₂=CH-

2.35 Triplet 2H -CH₂-COOH

2.00 - 2.10 Multiplet 2H CH₂-CH=CH₂

1.60 - 1.70 Multiplet 2H -CH₂-CH₂-COOH

1.25 - 1.40 Multiplet 8H -(CH₂)₄-

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for 9-Decenoic Acid

Chemical Shift (δ) ppm Assignment

~180.0 C=O

139.1 CH₂=CH-

114.1 CH₂=CH-

34.1 -CH₂-COOH

33.8 CH₂-CH=CH₂

29.1 -(CH₂)n-

29.0 -(CH₂)n-

28.9 -(CH₂)n-

24.7 -CH₂-CH₂-COOH
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Experimental Protocol for NMR Spectroscopy
The following is a representative experimental protocol for acquiring NMR spectra of 9-
decenoic acid.

Sample Preparation: A small amount of 9-decenoic acid (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small quantity of

tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm). The

solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a

proton frequency of 300 MHz or higher, is typically used.

¹H NMR Acquisition Parameters (Representative):

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Representative):

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.
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Temperature: 298 K.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 9-decenoic acid shows characteristic absorption bands for the carboxylic

acid and alkene functional groups.

Table 3: IR Absorption Bands for 9-Decenoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

~2925, ~2855 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1640 Medium C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

~995, ~910 Medium =C-H bend (out-of-plane)

Experimental Protocol for IR Spectroscopy
A common method for analyzing liquid samples like 9-decenoic acid is Attenuated Total

Reflectance (ATR) FTIR spectroscopy.

Sample Preparation: A single drop of neat (undiluted) 9-decenoic acid is placed directly onto

the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal) is used.

Data Acquisition (Representative):
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of the compound.

Mass Spectrometric Data
For 9-decenoic acid (Molecular Weight: 170.25 g/mol ), mass spectral data is often obtained

using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Key Mass-to-Charge (m/z) Ratios for 9-Decenoic Acid from GC-MS

m/z Relative Intensity Possible Fragment

170 Low [M]⁺ (Molecular Ion)

153 Medium [M - OH]⁺

114 Medium
[M - C₄H₆]⁺ (McLafferty

rearrangement)

69 High [C₅H₉]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion [M-H]⁻ at

m/z 169 can be fragmented to yield characteristic product ions.
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Experimental Protocol for GC-MS
The following outlines a typical protocol for the analysis of 9-decenoic acid by GC-MS.

Sample Preparation: The sample is typically diluted in a suitable solvent like dichloromethane

or hexane before injection. Derivatization to a more volatile ester (e.g., methyl ester) can be

performed but is not always necessary for a compound of this volatility.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or

ion trap analyzer) is used.

GC Parameters (Representative):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: Splitless or split injection of 1 µL of the sample solution.

Inlet Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50-100 °C, hold for 1-2 minutes.

Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.

Final hold: 5-10 minutes.

MS Parameters (Representative):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Scan Mode: Full scan.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 9-decenoic acid.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 9-decenoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 9-Decenoic Acid: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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